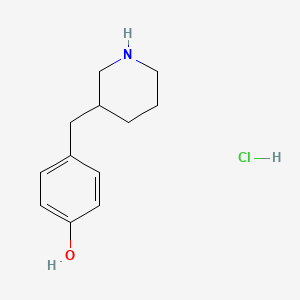

4-Piperidin-3-ylmethyl-phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11;/h3-6,11,13-14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBTANOZQDYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588808 | |

| Record name | 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170102-51-8 | |

| Record name | 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidin-3-ylmethyl-phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidin-3-ylmethyl-phenol Hydrochloride: Core Properties and Research Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is a testament to the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule, including enhanced basicity, structural flexibility, and improved membrane permeability.[1] When combined with a phenol group—a key pharmacophoric feature known for its ability to engage in crucial hydrogen bonding with biological targets like enzymes and receptors—the resulting molecule presents a compelling bifunctional entity for drug discovery.[1]

This guide focuses on 4-Piperidin-3-ylmethyl-phenol hydrochloride , a compound that marries these two critical moieties. While specific research on this particular isomer is limited in publicly accessible literature, its structural components suggest a rich potential for biological activity, particularly in neuropharmacology.[1] This document aims to provide a comprehensive technical overview by synthesizing available data, drawing logical inferences from structurally related compounds, and proposing field-proven methodologies for its synthesis, characterization, and biological evaluation. We will delve into its core properties, plausible synthetic routes, potential pharmacological applications, and the analytical workflows necessary to validate its identity and purity, thereby equipping researchers with the foundational knowledge to explore its therapeutic promise.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. For this compound, the available data provides a solid starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO · HCl | |

| Molecular Weight | 227.73 g/mol | |

| Appearance | Solid | |

| SMILES String | Cl.N1CC(CCC1)Cc2ccc(cc2)O | |

| InChI Key | GSNBTANOZQDYOG-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

Synthesis of this compound: A Proposed Synthetic Workflow

An alternative, multi-step synthesis could commence from a protected 3-piperidone, proceeding through a Grignard reaction to introduce the phenolic moiety, followed by reduction and deprotection steps.[4] Below is a detailed, hypothetical protocol for the synthesis via the hydrogenation of a pyridine precursor.

Hypothetical Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound from 3-(4-hydroxybenzyl)pyridine.

Materials:

-

3-(4-hydroxybenzyl)pyridine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 3-(4-hydroxybenzyl)pyridine (1 equivalent) in anhydrous methanol.

-

Addition of Catalyst: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Securely attach the reaction vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is typically monitored by the uptake of hydrogen.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up and Filtration: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(piperidin-3-ylmethyl)phenol as a free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualization of the Synthetic Workflow

Caption: A hypothetical signaling pathway for the modulation of monoamine neurotransmission.

Analytical Characterization: A Framework for Validation

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of a synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Hypothetical Protocol for Analytical Characterization

Objective: To confirm the structure and purity of synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show characteristic peaks for the aromatic protons of the phenol ring, the methylene bridge, and the protons of the piperidine ring. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: This will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is well-suited for this type of molecule.

-

Analysis: The mass spectrum should display a molecular ion peak corresponding to the mass of the free base ([M+H]⁺) or the intact hydrochloride salt, confirming the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., trifluoroacetic acid or formic acid) is a common choice.

-

Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., ~270-280 nm). A single, sharp peak would indicate high purity.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

This technique will provide information about the functional groups present in the molecule. Expect to see characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the piperidinium ion, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest due to its combination of two pharmacologically important scaffolds. While specific data on this compound is sparse, this guide has provided a comprehensive framework based on established chemical principles and data from structurally related analogs. The proposed synthetic route is robust and amenable to laboratory-scale production, and the outlined analytical methods provide a clear path for structural verification and purity assessment.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological activities. Screening against a panel of CNS targets, including monoamine transporters and receptors, would be a logical first step in elucidating its pharmacological profile. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could provide valuable insights for the optimization of its potential therapeutic properties. The information presented herein serves as a foundational resource to stimulate and guide such future investigations.

References

- Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.

- Boiteau, J.-G., & Musicki, B. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. U.S.

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega, 8(4), 4287–4297.

-

Molecules. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3).... Retrieved from [Link]

-

MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(3-Hydroxybenzyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

ChemMedChem. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

Sources

- 1. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

4-Piperidin-3-ylmethyl-phenol hydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 4-Piperidin-3-ylmethyl-phenol Hydrochloride

Introduction

This compound is a chemical compound featuring a piperidine ring linked to a phenol group via a methylene bridge. As a research chemical, it serves as a valuable building block in medicinal chemistry and drug discovery, belonging to a class of compounds explored for various pharmacological activities. The precise characterization of its structure and the quantitative determination of its purity are paramount for its application in research and development. This guide provides a comprehensive framework for the structural elucidation and analytical characterization of this compound, grounded in established spectroscopic and chromatographic techniques. It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the analysis of such molecules, ensuring data integrity and reproducibility. The methodologies described herein are built upon principles of scientific rigor and validated through authoritative industry standards.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is the foundation of any analytical strategy. This compound is composed of three key structural motifs: a phenol ring, a saturated heterocyclic piperidine ring, and a methylene (-CH₂-) linker. The hydrochloride salt form enhances its solubility in aqueous media.

The empirical formula for the compound is C₁₂H₁₇NO · HCl, with a corresponding molecular weight of 227.73 g/mol . The presence of a chiral center at the 3-position of the piperidine ring means the compound can exist as enantiomers, though it is typically supplied as a racemic mixture unless otherwise specified.

Caption: A logical workflow for the comprehensive analysis of the target compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential. Spectral data for the highly similar compound, 4-piperidin-4-yl-benzene-1,3-diol hydrochloride, provides a strong basis for predicting the chemical shifts.[1]

-

Expertise & Experience: The acidic proton of the phenol (OH) and the amine protons (NH) are often broad and their chemical shifts are highly dependent on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for amine hydrochlorides. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The signals for the piperidine ring protons will be complex due to overlapping multiplets.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| Phenolic OH | ~9.0-9.5 (broad s) | N/A | Acidic proton, hydrogen-bonded. |

| Aromatic CH (ortho to OH) | ~6.7 (d) | ~115 | Shielded by the electron-donating OH group. |

| Aromatic CH (meta to OH) | ~7.0 (d) | ~130 | Less shielded aromatic protons. |

| Piperidine NH₂⁺ | ~8.5-9.0 (very broad s) | N/A | Protons on the nitrogen, exchangeable. |

| Ar-C -OH | N/A | ~155 | Quaternary carbon attached to the hydroxyl group. |

| Ar-C -CH₂ | N/A | ~128 | Quaternary carbon attached to the methylene bridge. |

| Methylene Bridge (-CH₂-) | ~2.4-2.6 (d) | ~40 | Adjacent to the aromatic ring and a chiral center. |

| Piperidine CH (α to N) | ~2.8-3.3 (m) | ~45-50 | Deshielded by the adjacent nitrogen atom. |

| Piperidine CH (other) | ~1.5-2.0 (m) | ~25-35 | Aliphatic protons of the piperidine ring. |

Mass Spectrometry (MS)

MS is critical for confirming the molecular weight of the compound. For this molecule, electrospray ionization (ESI) in positive mode is ideal.

-

Expected Ions: The base peak would correspond to the free base [M+H]⁺ at an m/z of 192.1383.[2] The molecular formula of the free base is C₁₂H₁₇NO.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural confirmation. Key fragmentation pathways would include:

-

Benzyl C-C Cleavage: Loss of the phenol group, leading to a fragment corresponding to the piperidin-ylmethyl cation.

-

Piperidine Ring Opening: Characteristic fragmentation of the saturated heterocyclic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of the principal functional groups within the molecule by identifying their characteristic vibrational frequencies. This technique is excellent for a rapid identity check. [3][4]

-

Expertise & Experience: The O-H and N-H stretching bands are often broad and can overlap in the 3200-3500 cm⁻¹ region. The presence of the hydrochloride salt will significantly broaden the N-H stretch of the secondary amine. The aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region are sharp and diagnostic for the phenol ring.

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenol O-H | 3200-3400 (Broad) | Stretching |

| Piperidine N-H (as salt) | 2500-3000 (Very Broad) | Stretching |

| Aromatic C-H | 3000-3100 (Sharp) | Stretching |

| Aliphatic C-H | 2850-2950 | Stretching |

| Aromatic C=C | 1500-1600 | Stretching |

| C-N | 1000-1250 | Stretching |

| Aromatic C-H (out-of-plane) | ~830 | Bending (para-substituted) |

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds and research chemicals. The phenol group provides a strong chromophore, making UV detection a straightforward choice.

HPLC Method Development

-

Causality Behind Choices:

-

Column: A reversed-phase C18 column is selected due to the moderate polarity of the molecule. The nonpolar stationary phase will interact with the aromatic ring and the aliphatic piperidine structure.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with phosphoric or formic acid) and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the residual silanol groups on the column and ensures the phenolic hydroxyl group remains protonated, leading to better peak shape.

-

Detection: The phenol ring exhibits strong UV absorbance. A detection wavelength of around 275-280 nm is typically suitable for phenolic compounds.

-

Table 4: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 275 nm |

Experimental Protocol for HPLC Analysis

-

Trustworthiness: This protocol is designed to be self-validating by including standard and sample preparations that allow for accurate quantification.

Step 1: Standard Solution Preparation (1.0 mg/mL)

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) to dissolve the standard.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

Step 2: Sample Solution Preparation (1.0 mg/mL)

-

Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

-

Follow steps 1.2 through 1.5 to prepare the sample solution.

Step 3: Chromatographic Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.

-

Perform five replicate injections of the Standard Solution to establish system suitability (RSD of peak area should be ≤ 2.0%).

-

Inject the Sample Solution in duplicate.

-

Calculate the purity or assay of the sample against the reference standard using the peak areas.

Method Validation Principles

To ensure an analytical method is fit for its purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [5][6][7]The objective of validation is to demonstrate suitability and reliability. [7][8]

-

Authoritative Grounding: The following parameters are based on the ICH Q2(R2) guideline, which is the global standard for analytical procedure validation. [5][9]

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by showing that the analyte peak is free from interference at its retention time.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the HPLC method, this would be assessed over a range of concentrations (e.g., 0.1 to 1.5 mg/mL) and a correlation coefficient (R²) of ≥ 0.999 is typically required. [10]3. Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

-

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day by the same analyst.

-

Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of impurities. [10]6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The comprehensive analysis of this compound requires an integrated approach utilizing multiple analytical techniques. NMR and MS are indispensable for unambiguous structural confirmation, while FTIR serves as a rapid method for verifying functional groups. For quantitative analysis, a validated reversed-phase HPLC method with UV detection provides the necessary accuracy and precision to determine purity and assay. By following a structured analytical workflow and adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers and scientists can ensure the quality and integrity of this important chemical building block, thereby supporting the advancement of drug discovery and development programs.

References

- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

-

PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

-

Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3), 767-779. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Xia, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]

-

AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

-

PubChem. 4-(piperidin-4-ylmethyl)phenol. [Link]

Sources

- 1. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 2. PubChemLite - 4-piperidin-4-ylmethyl-phenol hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to Elucidating the Mechanism of Action of 4-Piperidin-3-ylmethyl-phenol hydrochloride: A Framework for Discovery

Abstract: 4-Piperidin-3-ylmethyl-phenol hydrochloride is a research compound whose mechanism of action remains to be fully characterized. Its molecular architecture, featuring a phenol ring linked to a piperidine moiety, suggests a rich potential for biological activity, as these are "privileged scaffolds" in medicinal chemistry. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. We will delve into the theoretical underpinnings of its potential mechanisms of action based on its structural components and outline a rigorous, multi-tiered experimental plan to identify its molecular targets and downstream signaling effects. This document serves not as a repository of established knowledge, but as a roadmap for discovery, complete with detailed, field-proven protocols and the rationale behind their application.

Introduction: Deconstructing the Pharmacophore

This compound presents a compelling case for pharmacological investigation. The molecule is comprised of two key pharmacophoric elements: a phenol group and a piperidine ring.

-

The Phenol Moiety: The hydroxyl group on the aromatic ring is a versatile hydrogen bond donor and acceptor, crucial for interactions with biological macromolecules like enzymes and receptors.

-

The Piperidine Moiety: This saturated heterocycle is a common feature in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The nitrogen atom's basicity and the ring's conformational flexibility allow it to fit into diverse binding pockets, enhancing membrane permeability and overall druggability.[1]

The combination of these two scaffolds in this compound suggests a high probability of interaction with one or more biological targets, potentially leading to a range of physiological effects. Based on the activities of structurally related compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesized Mechanisms of Action

Given the structural alerts present in this compound, we can propose several plausible biological targets. The following table outlines these hypotheses, which will form the basis of our experimental investigation.

| Hypothesized Target Class | Specific Examples | Rationale |

| Monoamine Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | The piperidine moiety is a well-established pharmacophore for inhibitors of monoamine transporters. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Sigma Receptors | The overall structure is reminiscent of many CNS-active ligands that target various GPCRs.[2] |

| Ion Channels | L-type Calcium Channels | The structurally related compound, fendiline, is a known L-type calcium channel blocker.[3][4][5] |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Compounds that interact with monoamine transporters often also show activity at MAO enzymes.[3][6] |

Our investigative approach will be to systematically test these hypotheses through a series of in vitro assays, starting with broad screening and progressing to more specific functional characterization.

A Phased Experimental Approach to Target Identification and Validation

We propose a three-phased approach to elucidate the mechanism of action of this compound. This workflow is designed to efficiently identify the primary molecular target(s) and characterize the compound's functional activity.

Caption: Proposed experimental workflow for target identification.

Phase 1: Broad-Spectrum Screening

The initial phase aims to identify the primary molecular targets through competitive binding assays.

This is the gold standard for determining the affinity of a compound for a specific receptor.[7] We will screen this compound against a panel of CNS-relevant targets.

Protocol: Competitive Radioligand Binding Assay (Filtration Method)

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for the receptor of interest (e.g., -pentazocine for sigma-1 receptors).[2]

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the target receptor.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[8]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[7]

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Phase 2: Functional Characterization

Once a binding affinity is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inhibitor at the identified target.

If Phase 1 indicates binding to SERT or NET, a functional uptake assay is necessary.

Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Culture:

-

Use a cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), such as HEK293 cells.

-

Plate the cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.[9]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[9]

-

Add varying concentrations of this compound to the wells and incubate for 10-30 minutes at 37°C.[9]

-

Initiate the uptake reaction by adding a fluorescent transporter substrate or a radiolabeled neurotransmitter (e.g., [³H]serotonin).[10]

-

Incubate for a defined period (e.g., 10-60 minutes) at 37°C.[10]

-

Terminate the assay by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.[10][11]

-

Lyse the cells and measure the intracellular fluorescence or radioactivity.[10][11]

-

-

Data Analysis:

-

Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

If a GPCR is identified as a primary target, a cell-based functional assay is required to determine if the compound is an agonist or antagonist.[12][13]

Caption: A generalized GPCR signaling pathway.

Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

-

Plate the cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For agonist testing: Add varying concentrations of this compound and incubate.

-

For antagonist testing: Add varying concentrations of the test compound, followed by a known agonist at its EC₅₀ concentration.

-

Incubate at 37°C for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).[14]

-

-

Data Analysis:

-

For agonist: Generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy).

-

For antagonist: Generate an inhibition curve and calculate the IC₅₀.

-

If binding to an ion channel is detected, the patch-clamp technique is the definitive method for characterizing its functional effects.[15][16]

Protocol: Whole-Cell Patch-Clamp for L-type Calcium Channels

-

Cell Preparation:

-

Use a cell line expressing L-type calcium channels (e.g., HEK293 cells or primary neurons).

-

Isolate a single cell for recording.

-

-

Recording:

-

A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane.[17]

-

A high-resistance "giga-seal" is formed, and the cell membrane is ruptured by suction to achieve the whole-cell configuration.[16]

-

The cell is voltage-clamped at a holding potential where the calcium channels are closed.

-

Depolarizing voltage steps are applied to elicit calcium currents.

-

Record baseline currents.

-

Perfuse the cell with varying concentrations of this compound and record the currents at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each test compound concentration.

-

Plot the percentage of inhibition of the calcium current against the log concentration of the compound to determine the IC₅₀.

-

Conclusion: Synthesizing the Data

The systematic application of the assays outlined in this guide will provide a robust characterization of the mechanism of action of this compound. By progressing from broad-panel binding assays to specific functional and electrophysiological studies, researchers can confidently identify the primary molecular target(s) and elucidate the compound's pharmacological effects. This structured approach ensures scientific rigor and provides a clear path from initial hypothesis to mechanistic understanding, paving the way for further development and application of this promising research compound.

References

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Kopajtic, T. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Applications in Fluorescence, 6(2), 025001. Available from: [Link]

-

Findlay, I. (2003). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Molecular Biology, 217, 245-62. Available from: [Link]

-

Stove, C. P., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(3), 100185. Available from: [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-391. Available from: [Link]

-

Gherbi, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. Available from: [Link]

-

Wilkinson, M. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-10. Available from: [Link]

-

Horton, D. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Applications in Fluorescence, 6(3), 035002. Available from: [Link]

-

BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

-

Maki, B. A., et al. (2022). One-channel Cell-attached Patch-clamp Recording. JoVE (Journal of Visualized Experiments), (185), e51629. Available from: [Link]

-

Gloor, Y., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12059-12067. Available from: [Link]

-

Ka, M., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.25.1-1.25.17. Available from: [Link]

-

Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link]

-

Sanchez, G., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications, 14(1), 2826. Available from: [Link]

-

Creative Biolabs. Whole Cell Patch Clamp Protocol. Available from: [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

-

Indigo Biosciences. GPCR Signaling Assays. Available from: [Link]

-

Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-53. Available from: [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. Available from: [Link]

-

Boulton, A. A., & Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1951. Available from: [Link]

-

Hamzeh-Mivehroud, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 3(1), 189-196. Available from: [Link]

Sources

- 1. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs | MDPI [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. brieflands.com [brieflands.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

biological activity of 4-Piperidin-3-ylmethyl-phenol hydrochloride

An In-Depth Technical Guide to the Biological Activity of 4-Piperidin-3-ylmethyl-phenol hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound, a molecule integrating two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the phenol group. While direct research on this specific hydrochloride salt is limited, this document synthesizes information from structurally related compounds to elucidate its potential biological activities, mechanisms of action, and therapeutic applications. We will explore its physicochemical properties, propose a viable synthetic route, and detail potential pharmacological effects in neuropharmacology, oncology, and infectious diseases. Furthermore, this guide outlines robust experimental protocols for investigating its bioactivity and proposes workflows for target identification and validation. The content is structured to provide not just data, but also the scientific rationale behind experimental design, empowering researchers to effectively evaluate this compound's potential in drug discovery pipelines.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1] These structures possess the inherent ability to interact with diverse biological targets, offering a fertile ground for drug design. This compound is a prime example of a molecule constructed from two such scaffolds.

-

The Piperidine Moiety: This saturated nitrogen-containing heterocycle is a cornerstone of pharmaceutical design, present in numerous approved drugs.[2][3] Its structural flexibility and basic nitrogen atom often confer favorable pharmacokinetic properties, such as improved solubility and membrane permeability, which are critical for bioavailability.[1]

-

The Phenol Group: The hydroxyl group attached to an aromatic ring is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor.[1] This allows it to form critical interactions with the active sites of enzymes and receptors, anchoring the molecule to its biological target.

The strategic combination of these two moieties in 4-Piperidin-3-ylmethyl-phenol suggests a rich potential for multifaceted biological activity. This guide serves as a foundational resource for researchers aiming to unlock and characterize this potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. The hydrochloride salt form enhances the solubility and stability of the parent compound, 4-(Piperidin-3-ylmethyl)phenol.

| Property | Value | Source |

| IUPAC Name | 4-(piperidin-3-ylmethyl)phenol;hydrochloride | PubChem[4] |

| Molecular Formula | C₁₂H₁₈ClNO | PubChem[4] |

| Molecular Weight | 227.73 g/mol | PubChem[4], Sigma-Aldrich[5] |

| Canonical SMILES | C1CNCC(C1)CC2=CC=C(C=C2)O.Cl | PubChem[4] |

| InChI Key | GSNBTANOZQDYOG-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| Form | Solid | Sigma-Aldrich[5] |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

Synthesis and Characterization

While multiple routes to substituted piperidines exist, a common and effective strategy involves the catalytic hydrogenation of a corresponding pyridine precursor.[2] This method is often high-yielding and can be adapted for various substrates.

Proposed Synthetic Pathway

A plausible multi-step synthesis is outlined below, starting from commercially available materials.

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction is chosen to couple the pyridine and protected phenol rings.

-

Catalytic Hydrogenation: The reduction of the pyridine ring to a piperidine is a critical step. Rhodium or palladium catalysts are effective for this transformation.[2] The use of acidic conditions can help prevent catalyst poisoning by the nitrogen atom.

-

Demethylation: The methoxy group serves as a protecting group for the phenol. Strong Lewis acids like boron tribromide (BBr₃) are standard reagents for cleaving aryl methyl ethers to reveal the free phenol.

-

Salt Formation: The final step involves reacting the free base with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol and the N-H stretch of the piperidine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Pharmacological Applications

The hybrid structure of this compound suggests it may interact with multiple biological targets. The following sections explore its potential based on activities reported for analogous compounds.

Neuropharmacological Activity

The presence of a phenol and a basic nitrogen atom is a common feature in ligands for various central nervous system (CNS) targets.

-

Opioid Receptor Modulation: Phenolic diaryl amino piperidines have been investigated as potent delta opioid receptor agonists.[6] The phenol group is often crucial for activity. Studies have shown that such compounds can exhibit significant in vivo anti-nociceptive (pain-relieving) activity in rodent models, suggesting a potential application in pain management.[6]

-

Monoamine Transporter Inhibition: Research on related scaffolds has pointed towards interactions with serotonin (SERT) and norepinephrine (NET) transporters.[1] Inhibition of these transporters is a key mechanism for many antidepressant and anxiolytic drugs.

-

Cholinesterase Inhibition: Novel piperidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease.

Anticancer Potential

Piperidine-containing compounds are actively being investigated as anticancer agents.[8]

-

Induction of Apoptosis: Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated that these compounds could reduce the growth of hematological cancer cell lines.[8] Mechanistically, they were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax.[8]

-

JAK/STAT Pathway Inhibition: The JAK/STAT signaling pathway is often aberrantly activated in blood cancers and is crucial for maintaining anti-apoptotic and proliferative signals.[8] Piperidine compounds have been shown to kill cancer cells by inhibiting this pathway.[8]

Antimicrobial Activity

The piperidine nucleus is a component of many compounds with antimicrobial properties. Piperidin-4-one derivatives, for example, have been reported to possess bactericidal and fungicidal activities.[9] A series of synthesized piperidin-4-one thiosemicarbazones exhibited significant in vitro antibacterial and antifungal activity when compared to standard drugs like ampicillin and terbinafine.[9] This suggests that this compound could serve as a template for developing new antimicrobial agents.

Proposed Mechanistic Investigations

To move from potential to proven activity, a systematic approach to identifying the molecular targets and signaling pathways is essential.

Target Identification Workflow

A key challenge is to identify the specific proteins with which the compound interacts. An affinity-based proteomics approach is a powerful method for this.

Caption: Experimental workflow for affinity-based target identification.

Workflow Rationale:

-

Affinity Probe Synthesis: The compound is chemically modified with a tag (e.g., biotin) that allows for its capture.

-

Incubation: The tagged compound is allowed to bind to its protein targets within a complex biological mixture.

-

Capture & Wash: Streptavidin-coated beads, which have a very high affinity for biotin, are used to pull down the probe along with its bound proteins. Washing steps are critical to remove proteins that bind non-specifically to the beads or the probe.

-

Elution & Identification: The specifically bound proteins are released (eluted) from the beads and identified using high-resolution mass spectrometry.

-

Validation: The identified candidates must then be validated using orthogonal methods, such as receptor binding assays or enzyme kinetics.

Hypothetical Signaling Pathway Modulation

Given its structural similarity to known GPCR ligands, this compound could modulate a G-protein coupled receptor pathway, such as one linked to adenylyl cyclase.

Caption: Hypothetical inhibitory GPCR signaling pathway modulated by the compound.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for foundational in vitro assays to characterize the .

Protocol: MTT Cell Viability Assay (Anticancer Screening)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (ranging from 0.1 µM to 100 µM). Include wells with vehicle (e.g., DMSO-containing medium) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Radioligand Receptor Binding Assay (Neurotransmitter Target)

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor (e.g., the serotonin transporter, SERT) in a membrane preparation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target of interest (e.g., HEK293 cells expressing SERT).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer (e.g., Tris-HCl).

-

Test compound (this compound) at various concentrations.

-

Radioligand (e.g., [³H]-Citalopram for SERT).

-

Cell membrane preparation.

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., fluoxetine) to saturate the receptors.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Determine the percentage of inhibition caused by the test compound at each concentration.

-

Plot the data to calculate the Ki (inhibitory constant) or IC₅₀ value.

-

Safety and Toxicology Profile

The safety profile of any investigational compound is paramount.

-

GHS Classification: Public databases provide some hazard information. PubChem indicates that for one depositor, the compound was reported as "not meeting GHS hazard criteria."[4] However, it is crucial to treat any novel chemical with appropriate caution until a full toxicological assessment is performed. For context, a structurally similar compound, 3-piperidin-4-yl-1H-quinolin-2-one hydrochloride, is listed with warnings for being harmful if swallowed and causing skin and eye irritation.[10]

-

Recommended Initial Safety Screening:

-

Cytotoxicity: Assess toxicity in non-cancerous cell lines (e.g., HEK293, fibroblasts) to determine a therapeutic window.

-

Ames Test: Evaluate the mutagenic potential of the compound.

-

hERG Channel Assay: Screen for potential cardiotoxicity, a common cause of drug attrition.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its foundation on two privileged medicinal chemistry scaffolds. While direct biological data is sparse, analysis of analogous structures strongly suggests potential therapeutic utility in neuropharmacology, oncology, and infectious disease. Its structural features make it a candidate for modulating CNS targets like opioid receptors and monoamine transporters, as well as for interfering with cancer cell signaling pathways.

The immediate future for this compound lies in systematic in vitro screening. The protocols outlined in this guide provide a clear path forward for researchers to:

-

Confirm its biological activity in diverse assay panels.

-

Identify its primary molecular target(s) using unbiased approaches.

-

Elucidate its mechanism of action on a cellular and molecular level.

Successful validation of a promising activity would warrant further investigation through medicinal chemistry efforts to optimize potency and selectivity, followed by in vivo studies in relevant disease models. This foundational work is critical to determining if this compound can be developed from a promising chemical structure into a valuable therapeutic lead.

References

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 5033. Retrieved from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5121. Retrieved from [Link]

-

S. V. Shishkov, et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

DTIC. (1984). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. Retrieved from [Link]

-

Bektas, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(10), e2100433. Retrieved from [Link]

-

White Rose eTheses Online. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Kumar, R., & Singh, P. (2015). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 24, 2021-2045. Retrieved from [Link]

-

PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

Sources

- 1. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)phenol Hydrochloride: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and water solubility, providing a basic nitrogen atom for salt formation and hydrogen bonding, and serving as a versatile scaffold for chemical modification.[2] When coupled with a phenol group, as in the case of 4-(Piperidin-3-ylmethyl)phenol, the resulting molecule presents a unique combination of functionalities that are of significant interest in drug discovery. This guide provides a comprehensive technical overview of 4-(Piperidin-3-ylmethyl)phenol hydrochloride, focusing on its synthesis, chemical characteristics, and potential pharmacological applications.

It is important to note that while the piperidine and phenol moieties are well-studied, specific literature on the 3-ylmethyl isomer of 4-(Piperidin-3-ylmethyl)phenol is less abundant than for its 4-ylmethyl counterpart. Therefore, this guide will draw upon established principles of piperidine and phenol chemistry and pharmacology, supplemented with data from closely related analogs, to provide a thorough and insightful analysis.

Chemical Properties and Characterization

4-(Piperidin-3-ylmethyl)phenol hydrochloride is a solid organic compound with the empirical formula C₁₂H₁₈ClNO.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO · HCl | |

| Molecular Weight | 227.73 g/mol | [4][5] |

| Appearance | Solid | |

| SMILES | Cl.N1CC(CCC1)Cc2ccc(cc2)O | |

| InChI Key | GSNBTANOZQDYOG-UHFFFAOYSA-N |

The structure features a phenol ring substituted at the para position with a methyl group, which in turn is attached to the 3-position of a piperidine ring. The hydrochloride salt form enhances the compound's stability and water solubility.

Characterization of 4-(Piperidin-3-ylmethyl)phenol hydrochloride and its derivatives would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the substitution pattern on both the aromatic and piperidine rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol and the N-H stretch of the piperidine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase HPLC method, similar to those used for other piperidine-containing compounds, could be developed for routine analysis.[6]

Synthesis of 4-(Piperidin-3-ylmethyl)phenol Hydrochloride

Conceptual Synthetic Workflow

A potential synthetic approach could involve the reaction of a suitable phenol precursor with a piperidine derivative. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of 4-(Piperidin-3-ylmethyl)phenol hydrochloride.

Step-by-Step Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on common synthetic strategies for analogous compounds. Note: This protocol is for illustrative purposes and would require optimization and validation.

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of a suitable starting phenol (e.g., 4-bromomethylphenol) is protected with a protecting group (e.g., benzyl ether) to prevent unwanted side reactions.

-

Coupling with a Piperidine Derivative: The protected phenol is then reacted with a suitable piperidine intermediate (e.g., 3-lithiomethylpiperidine, which would need to be synthesized separately) via a nucleophilic substitution reaction.

-

Deprotection: The protecting group on the phenol is removed. For a benzyl ether, this is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[7]

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., anhydrous ether), and hydrogen chloride gas or a solution of HCl in an organic solvent is added to precipitate the hydrochloride salt.[7] The resulting solid is then collected by filtration and dried.

Pharmacological Potential and Mechanism of Action

The combination of a piperidine ring and a phenol moiety suggests a range of potential pharmacological activities. Piperidine derivatives are known to exhibit a wide spectrum of biological effects, including anti-cancer, anti-diabetic, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3][8] The phenol group can participate in hydrogen bonding and may interact with various biological targets.

Potential Molecular Targets

Based on the structural features of 4-(Piperidin-3-ylmethyl)phenol, several potential molecular targets can be hypothesized:

-

Receptors: The piperidine nitrogen can act as a protonated cation at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets. The phenol can act as a hydrogen bond donor and acceptor. This combination could lead to interactions with various G-protein coupled receptors (GPCRs) or ion channels.

-

Enzymes: The molecule could act as an inhibitor of various enzymes. For instance, structurally related compounds have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.[9]

-

Estrogen Receptors: The phenolic moiety bears some structural resemblance to estradiol, suggesting a potential for interaction with estrogen receptors (ERs), particularly ERα.[9]

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with affinity for a GPCR, a common target for piperidine-containing drugs.

Caption: A hypothetical GPCR signaling pathway potentially modulated by 4-(Piperidin-3-ylmethyl)phenol.

Applications in Drug Discovery and Development

The 4-(Piperidin-3-ylmethyl)phenol scaffold represents a valuable starting point for the design of new therapeutic agents. The distinct chemical handles on the molecule allow for systematic structural modifications to optimize its pharmacological profile.

Structural Modifications and Structure-Activity Relationships (SAR)

-

Piperidine Ring: The secondary amine of the piperidine ring is a key site for modification.[9] N-alkylation or N-acylation can be used to introduce a variety of substituents to probe the binding pocket of a target and to modulate the compound's physicochemical properties, such as lipophilicity and basicity.

-

Phenol Ring: The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho positions.[9] This allows for the introduction of substituents such as halogens, nitro groups, or alkyl groups, which can influence the compound's electronic properties and steric profile.

Conclusion and Future Directions

4-(Piperidin-3-ylmethyl)phenol hydrochloride is a compound with significant potential in medicinal chemistry, owing to the presence of the pharmacologically privileged piperidine and phenol motifs. While specific data on this particular isomer is limited, this guide has provided a comprehensive overview of its likely chemical properties, plausible synthetic strategies, and potential pharmacological applications based on the well-established chemistry and biology of its constituent parts.

Future research should focus on the definitive synthesis and characterization of 4-(Piperidin-3-ylmethyl)phenol hydrochloride. Subsequent pharmacological screening against a panel of relevant biological targets would be crucial to elucidate its specific activities and potential therapeutic applications. The development of a robust and scalable synthetic route would be a critical first step in enabling these further investigations.

References

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubChem. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277. [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci, 60(7), 613-619. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

discovery and history of 4-Piperidin-3-ylmethyl-phenol hydrochloride

An In-depth Technical Guide to 4-Piperidin-3-ylmethyl-phenol Hydrochloride: Synthesis, Properties, and Pharmacological Context

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific historical data on its discovery, this document focuses on the broader context of the piperidine-phenol scaffold as a significant pharmacophore. It details plausible synthetic routes based on established organic chemistry principles, outlines the compound's physicochemical properties, and explores its potential pharmacological applications by drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and similar chemical entities.

Introduction: The Significance of the Piperidine-Phenol Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved water solubility and the ability to cross biological membranes. When coupled with a phenol group, a well-known pharmacophore capable of hydrogen bonding and other key interactions with biological targets, the resulting piperidine-phenol scaffold represents a promising platform for the design of novel therapeutic agents. This compound exemplifies this class of compounds, merging the key structural features of both moieties. While the specific discovery and developmental history of this particular molecule are not well-documented in publicly accessible literature, its chemical architecture suggests potential for biological activity, making it a subject of interest for chemical synthesis and pharmacological screening.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes its key characteristics based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO | Sigma-Aldrich |

| Molecular Weight | 227.73 g/mol | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| MDL Number | MFCD08669680 | Sigma-Aldrich[2] |

| SMILES | Cl.N1CC(CCC1)Cc2ccc(cc2)O | Sigma-Aldrich[2] |

| InChI | 1S/C12H17NO.ClH/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11;/h3-6,11,13-14H,1-2,7-9H2;1H | Sigma-Aldrich[2] |

Synthesis of this compound: A Plausible Retrosynthetic Approach